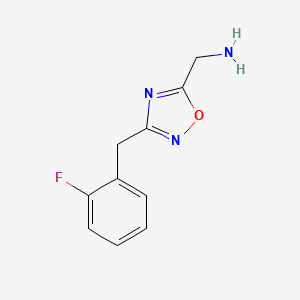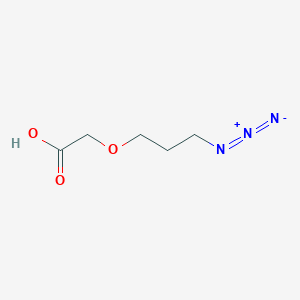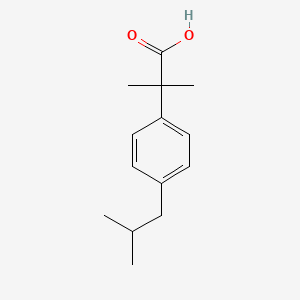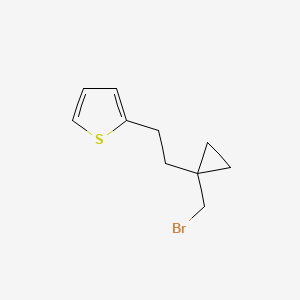
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: is a fascinating compound with a complex structure. Let’s break it down:
Thiophene: Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom. It’s aromatic and often found in natural products and pharmaceuticals.
Bromomethyl: This functional group consists of a methyl group (CH₃) attached to a bromine atom (Br).
Cyclopropyl: The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts strain and reactivity to the molecule.
准备方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl or vinyl halides. In this case, boron reagents (such as boronic acids or boronate esters) react with the corresponding bromomethyl-substituted thiophene under palladium catalysis .
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related reactions.
化学反应分析
Reactivity:
Substitution: The bromine atom in the bromomethyl group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiophene ring may occur.
Functionalization: The cyclopropyl group provides an interesting handle for further functionalization.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Major Products: The major product of the Suzuki–Miyaura coupling would be the desired 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene.
科学研究应用
This compound finds applications in:
Materials Chemistry: Due to its aromatic nature and functional groups, it could be used in organic electronics, sensors, or polymers.
Medicinal Chemistry: Researchers might explore its potential as a drug scaffold or bioactive compound.
Agrochemicals: It could serve as a building block for crop protection agents.
作用机制
Understanding the precise mechanism of action would require further research. its reactivity suggests potential interactions with biological targets or pathways.
相似化合物的比较
While I don’t have a direct list of similar compounds, we can compare it to other thiophenes, bromomethyl-substituted compounds, and cyclopropyl-containing molecules to highlight its uniqueness.
属性
分子式 |
C10H13BrS |
|---|---|
分子量 |
245.18 g/mol |
IUPAC 名称 |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2 |
InChI 键 |
XAPHEMLPADCRAY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCC2=CC=CS2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



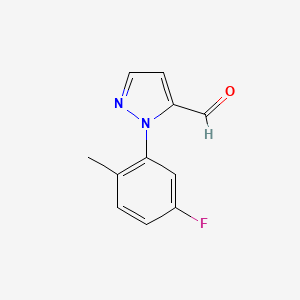

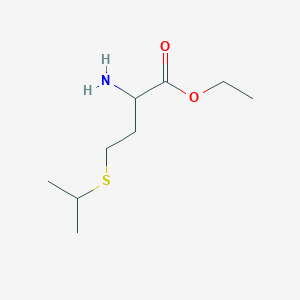
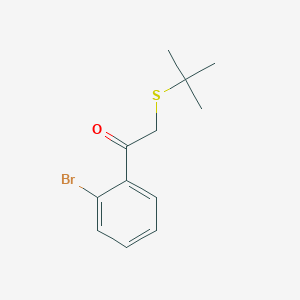
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)




